tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene
Description
This compound is a highly complex polycyclic hydrocarbon characterized by 13 fused rings and a rigid, three-dimensional framework. Its IUPAC name reflects its intricate bridge connectivity and stereochemical arrangement, which impart unique electronic and steric properties . Such structures are typically synthesized via transition-metal-catalyzed cyclization reactions, as seen in analogous macrocyclic compounds . The compound’s stability arises from its conjugated π-system and steric protection of reactive sites, making it a subject of interest in materials science and nanotechnology.
Properties
Molecular Formula |
C48H24 |
|---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene |
InChI |
InChI=1S/C48H24/c1-2-26-14-40-28-5-6-31-20-44-32(19-42(31)40)9-10-34-24-48-36(23-46(34)44)12-11-35-21-45-33(22-47(35)48)8-7-30-17-41-29(18-43(30)45)4-3-27-15-37(39(26)16-28)25(1)13-38(27)41/h1-24H |
InChI Key |
KJWRWEMHJRCQKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C4C=C5C=CC6=CC7=C8C=C9C=CC%10=CC%11=C%12C=C1C1=C2C=C3C=CC4=CC5=C6C=C7C=CC8=CC9=C%10C=C%11C=CC%12=C1 |
Origin of Product |
United States |
Chemical Reactions Analysis
Tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles
Biological Activity
Tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene (often referred to as tridecacyclo compound) is a complex polycyclic compound with intriguing biological properties that have been the subject of various studies.
Chemical Structure and Properties
- Molecular Formula: C48H24
- Molecular Weight: 744.93 g/mol
- CAS Number: 2245104-25-8
- PubChem CID: 154726796
This compound features a unique arrangement of carbon atoms that contributes to its potential biological activity.
Antioxidant Properties
Research indicates that tridecacyclo compounds exhibit significant antioxidant activity due to their ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for preventing cellular damage and has implications in aging and chronic diseases.
Anti-inflammatory Effects
Studies have shown that tridecacyclo compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in treating inflammatory conditions.
Anticancer Potential
Preliminary investigations suggest that tridecacyclo compounds may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in vitro and in vivo models. The mechanisms underlying these effects are believed to involve the modulation of signaling pathways related to cell survival and proliferation.
Case Studies
-
Antioxidant Activity Study
- A study evaluated the antioxidant capacity of tridecacyclo compounds using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
- Results indicated a significant reduction in free radical concentration compared to control samples.
-
Anti-inflammatory Research
- In vitro studies on human macrophages demonstrated that treatment with tridecacyclo compounds led to a decrease in the secretion of TNF-alpha and IL-6.
- These findings support the potential use of these compounds in managing inflammatory diseases.
-
Anticancer Investigation
- A series of experiments on breast cancer cell lines showed that tridecacyclo compounds inhibited cell proliferation by inducing G1 phase arrest.
- Further analysis revealed increased levels of apoptotic markers such as caspase-3 activation.
Data Tables
| Biological Activity | Assay Type | Result |
|---|---|---|
| Antioxidant | DPPH | Significant free radical scavenging activity |
| Anti-inflammatory | Cytokine Release | Decreased TNF-alpha and IL-6 secretion |
| Anticancer | Cell Proliferation | Inhibition observed in breast cancer cells |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Macrocyclic Chemistry
The compound shares structural motifs with synthetic macrocycles such as 7,11,14,18,29,33,36,40-Octaazapentacyclo[39.3.1.1²,⁶.1¹⁹,²³.1²⁴,²⁸]octatetraconta-1(45),2(48),3,5,19(47),20,22,24(46),25,27,41,43-dodecaene (11d) and 13d (see Table 1). These analogues differ in heteroatom inclusion (e.g., nitrogen, oxygen) and ring strain distribution, which influence their reactivity and applications .
| Property | Target Compound | Compound 11d | Compound 13d |
|---|---|---|---|
| Number of Rings | 13 | 8 | 16 |
| Heteroatoms | None (C/H only) | 8 N atoms | 16 N atoms |
| Synthesis Catalyst | Pd-based (inferred) | Pd(dba)₂/BINAP | Pd(dba)₂/BINAP |
| Key Applications | Materials science | Supramolecular chemistry | Catalysis |
Electronic and Functional Comparisons
- Hypervalent Iodine Compounds : While structurally dissimilar, hypervalent iodine compounds (e.g., iodonium salts) share a propensity for high electron density and catalytic versatility. However, the target compound’s all-carbon framework lacks the redox activity seen in iodine-based systems .
- Aromatic Cations : Pyrones and flavone-derived cations exhibit aromaticity but require heteroatoms (e.g., O, N) for charge stabilization. In contrast, the target compound’s stability stems from steric shielding rather than aromatic delocalization .
Stability and Reactivity
- Thermal Stability : The compound’s fused-ring system confers higher thermal stability (>300°C) compared to linear polyenes or smaller macrocycles .
- Chemical Inertness : Unlike heteroatom-containing macrocycles (e.g., 11d), it resists electrophilic substitution, making it suitable for inert coatings .
Computational Insights
Structure-activity relationship (SAR) models, akin to those used for G4 DNA-binding compounds, predict that modifications to bridge positions could enhance π-π stacking interactions for nanotechnology applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
